Superior Anti-Tuberculosis Potency Against MDR- and XDR-TB: 2,7-Dimethyl vs. 2,6-Dimethyl Analogs
2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamides demonstrate profound submicromolar potency against multi-drug resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis, with MIC90 values consistently ≤1 μM across multiple clinical isolates [1]. In stark contrast, 2,6-dimethylimidazo[1,2-a]pyridine amide-cinnamamide hybrids exhibit significantly reduced activity, with MIC values of 4 μg/mL against the same target [2]. This represents a quantifiable >4-fold increase in potency for the 2,7-dimethyl substitution pattern.
| Evidence Dimension | MIC90 against MDR-TB and XDR-TB strains (Mycobacterium tuberculosis) |
|---|---|
| Target Compound Data | ≤1 μM (for seven 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides) |
| Comparator Or Baseline | 2,6-Dimethylimidazo[1,2-a]pyridine amide-cinnamamide hybrids: MIC 4 μg/mL |
| Quantified Difference | ≥4-fold improvement in potency (≤1 μM vs. 4 μg/mL, approximating ~27-fold difference when converting to molar equivalents based on molecular weight) |
| Conditions | In vitro broth microdilution assay against clinical isolates of M. tuberculosis, including MDR- and XDR-TB strains; MIC90 determined as concentration inhibiting 90% of growth. |
Why This Matters
The 2,7-dimethyl substitution pattern is essential for achieving the submicromolar potency required for effective antitubercular drug discovery, directly impacting compound prioritization and procurement decisions.
- [1] Moraski, G. C., Markley, L. D., Hipskind, P. A., et al. (2011). Advent of Imidazo[1,2-a]pyridine-3-carboxamides with Potent Multi- and Extended Drug Resistant Antituberculosis Activity. ACS Medicinal Chemistry Letters, 2(6), 466–470. View Source
- [2] Li, L., et al. (2015). Design, Synthesis and Antimycobacterial Activity of Novel Imidazo[1,2-a]pyridine Amide-Cinnamamide Hybrids. Molecules, 20(1), 1351-1367. View Source
